Cas no 1026664-30-1 ((3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid)

(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid
- 1026664-30-1
- EN300-1809591
-
- インチ: 1S/C7H14O4/c1-7(2,4-8)5(9)3-6(10)11/h5,8-9H,3-4H2,1-2H3,(H,10,11)/t5-/m0/s1
- InChIKey: SRGHBINCINYWTG-YFKPBYRVSA-N
- SMILES: O[C@@H](CC(=O)O)C(C)(C)CO
計算された属性
- 精确分子量: 162.08920892g/mol
- 同位素质量: 162.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 77.8Ų
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809591-0.5g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 0.5g |
$1757.0 | 2023-09-19 | ||
Enamine | EN300-1809591-5g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 5g |
$5304.0 | 2023-09-19 | ||
Enamine | EN300-1809591-10g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 10g |
$7866.0 | 2023-09-19 | ||
Enamine | EN300-1809591-1.0g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 1g |
$1829.0 | 2023-06-03 | ||
Enamine | EN300-1809591-10.0g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 10g |
$7866.0 | 2023-06-03 | ||
Enamine | EN300-1809591-5.0g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 5g |
$5304.0 | 2023-06-03 | ||
Enamine | EN300-1809591-1g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 1g |
$1829.0 | 2023-09-19 | ||
Enamine | EN300-1809591-0.25g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 0.25g |
$1683.0 | 2023-09-19 | ||
Enamine | EN300-1809591-0.05g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 0.05g |
$1537.0 | 2023-09-19 | ||
Enamine | EN300-1809591-0.1g |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid |
1026664-30-1 | 0.1g |
$1610.0 | 2023-09-19 |
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid 関連文献
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
5. Book reviews
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acidに関する追加情報
Exploring (3S)-3,5-Dihydroxy-4,4-dimethylpentanoic Acid (CAS 1026664-30-1): Properties, Applications, and Market Insights
(3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid (CAS 1026664-30-1) is a chiral carboxylic acid derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its hydroxyl groups and dimethyl substitution, has garnered attention for its unique structural features and versatile applications. In this article, we delve into its chemical properties, synthesis pathways, and emerging uses in drug development and biotechnology.
The molecular formula of (3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid is C7H14O4, with a molecular weight of 162.18 g/mol. Its chiral center at the 3-position makes it a valuable building block for asymmetric synthesis. Researchers are particularly interested in its role as an intermediate for bioactive molecules, including potential therapeutics for metabolic disorders and inflammation. The compound's water solubility and stability under physiological conditions further enhance its applicability in drug formulations.
Recent studies highlight the compound's relevance in green chemistry initiatives, aligning with the growing demand for sustainable pharmaceutical production. Its synthesis often involves enantioselective catalysis, a hot topic in modern organic chemistry. The 3S configuration is particularly sought after due to its compatibility with biological systems, making it a focus of structure-activity relationship (SAR) studies in drug discovery.
In the pharmaceutical industry, (3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid serves as a precursor for various chiral drugs. Its structural motifs are found in compounds targeting enzyme inhibition and receptor modulation. The compound's dual hydroxyl functionality allows for diverse chemical modifications, enabling the creation of novel derivatives with tailored biological activities. This flexibility positions it as a valuable tool in medicinal chemistry and drug design.
The global market for chiral intermediates like (3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid is experiencing steady growth, driven by increasing demand for enantiomerically pure pharmaceuticals. Pharmaceutical companies are investing heavily in asymmetric synthesis technologies to meet this demand, creating opportunities for suppliers of high-quality chiral building blocks. The compound's CAS number 1026664-30-1 has become a frequently searched identifier in chemical databases, reflecting its growing importance in research and development.
Quality control is paramount when working with (3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid. Analytical techniques such as HPLC and chiral chromatography are essential for verifying its enantiomeric purity. The compound typically appears as a white to off-white crystalline powder with high chemical stability when stored under recommended conditions. These characteristics make it suitable for long-term storage and transportation, important considerations for international chemical suppliers.
From a regulatory perspective, (3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid is not classified as hazardous under current chemical safety guidelines. However, standard laboratory precautions should be observed when handling the compound. Its biodegradability and low environmental impact align with the pharmaceutical industry's increasing focus on sustainable practices, a key consideration for environmentally conscious researchers and manufacturers.
Future research directions for (3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid include exploring its potential in prodrug development and targeted drug delivery systems. The compound's molecular structure offers multiple sites for conjugation with various drug molecules, making it an attractive candidate for drug formulation innovations. Additionally, its application in biocatalysis and enzyme engineering represents an exciting frontier in biotechnology research.
For researchers seeking reliable sources of (3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid (CAS 1026664-30-1), it's crucial to partner with suppliers who can provide comprehensive analytical data, including certificates of analysis and stability studies. The compound's growing importance in pharmaceutical research ensures its continued relevance in chemical catalogs and research publications worldwide.
1026664-30-1 ((3S)-3,5-dihydroxy-4,4-dimethylpentanoic acid) Related Products
- 1888617-50-2(2-Amino-2-(4-(sec-butyl)phenyl)acetamide)
- 129157-10-4((R)-N-(1-Phenyl-2-(piperidin-1-yl)ethyl)propan-2-amine)
- 2229336-97-2(tert-butyl N-2-(1H-1,3-benzodiazol-5-yl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2227681-68-5(4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)
- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)
- 1797889-71-4(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide)
- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)
- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)
- 2228236-61-9(2-hydroxy-3-4-(methoxycarbonyl)-5-methylfuran-2-ylpropanoic acid)
- 873009-40-6(3-PYRIDINECARBOXIMIDOYL CHLORIDE, 6-CHLORO-N-HYDROXY-)




